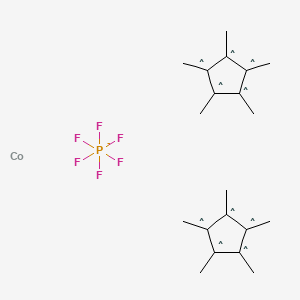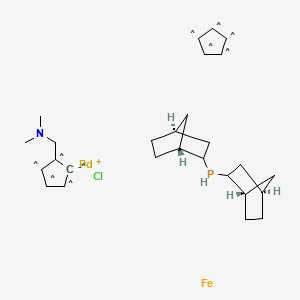![molecular formula C10H13ClF3N3O2 B6289079 N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride CAS No. 1047652-77-6](/img/structure/B6289079.png)
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C10H12F3N3O2.ClH. It is known for its diverse applications in various fields, including medical, environmental, and industrial research . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a diamine moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and amination processes, often carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diamine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The diamine moiety allows for interactions with nucleophilic sites on target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine
- 4-nitro-3-trifluoromethylphenylamine
- N1-(4-nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
Uniqueness
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical stability and reactivity. The diamine moiety further contributes to its versatility in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2.ClH/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14;/h2-3,6,15H,1,4-5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBYGXYHHVLZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)








![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)
